molecular formula C25H24N2O B2532624 9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 886644-59-3

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2532624
CAS RN: 886644-59-3
M. Wt: 368.48
InChI Key: KEDJVKCDDQVXKS-UHFFFAOYSA-N
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Description

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C25H24N2O and its molecular weight is 368.48. The purity is usually 95%.
BenchChem offers high-quality 9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3,3-dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” (also known as MFCD00170231):

Antioxidant Agents

Research has shown that derivatives of this compound exhibit significant antioxidant properties. The compound’s ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), has been evaluated, demonstrating IC50 values ranging from 76 to 489 nM . This suggests its potential use in preventing oxidative stress-related diseases.

Anxiolytic Agents

The compound has been studied for its anxiolytic effects, particularly its interaction with the benzodiazepine binding site on GABAA receptors. In vivo studies using mice models, such as the Elevated Plus Maze and Light & Dark box, have shown that certain derivatives of this compound exhibit anxiolytic effects comparable to standard drugs like diazepam . This makes it a promising candidate for developing new anti-anxiety medications.

Cytotoxic Agents

Some derivatives of this compound have been synthesized and evaluated for their cytotoxic effects. These studies have indicated that the compound can be part of bipod or tripod pharmacophoric architectures, which enhance its cytotoxic impact . This application is particularly relevant in the development of new cancer therapies.

Neuroprotective Agents

Given its antioxidant and anxiolytic properties, the compound is also being explored for its neuroprotective potential. By mitigating oxidative stress and modulating neurotransmitter systems, it could help protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Agents

Research has indicated that derivatives of this compound may possess antimicrobial properties. These derivatives have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth . This application is significant in the development of new antibiotics and antifungal agents.

Anti-inflammatory Agents

The compound’s potential anti-inflammatory effects are being investigated due to its ability to modulate inflammatory pathways. Studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Anticancer Agents

In addition to its cytotoxic properties, the compound is being studied for its broader anticancer potential. This includes its ability to induce apoptosis in cancer cells and inhibit tumor growth. These properties make it a valuable candidate for further research in cancer treatment .

Drug Delivery Systems

The compound’s unique chemical structure allows it to be used in drug delivery systems. Its derivatives can be engineered to improve the bioavailability and targeted delivery of therapeutic agents, enhancing the efficacy of various treatments .

properties

IUPAC Name

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c1-25(2)14-21-23(22(28)15-25)24(27-20-10-6-5-9-19(20)26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-13,24,26-27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDJVKCDDQVXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC5=CC=CC=C5C=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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